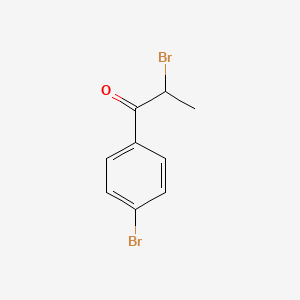

2,4'-Dibromopropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-bromophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKALOSTUZMFUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38786-67-3 | |

| Record name | 2-Bromo-1-(4-bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38786-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dibromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4'-Dibromopropiophenone: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 2,4'-Dibromopropiophenone, a halogenated aromatic ketone of significant interest to researchers in organic synthesis and drug development. We will delve into its core chemical properties, structural features, a validated synthesis protocol, and its applications as a versatile chemical intermediate. This document is intended to serve as a practical resource for scientists, offering not just data, but the experiential context necessary for its effective use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 2-bromo-1-(4-bromophenyl)propan-1-one , is a crystalline solid at room temperature.[1] Its structure is characterized by a propiophenone core with two bromine substituents: one on the aromatic ring at the para-position (C4') and another at the alpha-position of the ketone (C2). This dual halogenation imparts distinct reactivity at two different sites within the molecule, making it a valuable bifunctional building block in complex organic synthesis.

The fundamental identifiers and key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)propan-1-one | [2] |

| CAS Number | 38786-67-3 | [3] |

| Molecular Formula | C₉H₈Br₂O | [2] |

| Molecular Weight | 291.97 g/mol | [2] |

| Appearance | White to light orange crystalline powder | [1] |

| Melting Point | 85-88 °C | [1] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Br)Br | [2] |

| InChI Key | GKALOSTUZMFUQB-UHFFFAOYSA-N | [2] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. Understanding its spectral signature is critical for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption will be a strong, sharp peak characteristic of the carbonyl (C=O) stretch of an aromatic ketone.

-

Expected Absorptions:

-

~1690 cm⁻¹ (C=O stretch): This absorption is characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone.

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch): Indicates the presence of the substituted benzene ring.

-

~2980-2900 cm⁻¹ (Aliphatic C-H stretch): Corresponds to the methine and methyl groups of the propane chain.

-

~1600-1450 cm⁻¹ (C=C ring stretches): Multiple bands confirming the aromatic ring.

-

~1070 cm⁻¹ (Aromatic C-Br stretch): A moderate to strong band indicating the bromine substituent on the phenyl ring.

-

~650-550 cm⁻¹ (Alkyl C-Br stretch): Corresponds to the bromine atom at the alpha-carbon.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule. The predicted spectra below are based on established principles and data from structurally analogous compounds.[4][5]

The proton NMR spectrum is expected to show four distinct signals:

-

~7.8-7.6 ppm (2H, doublet): These are the aromatic protons ortho to the carbonyl group (H-2' and H-6'). They are deshielded by the electron-withdrawing carbonyl group and appear as a doublet due to coupling with the meta protons.

-

~7.6-7.4 ppm (2H, doublet): These are the aromatic protons meta to the carbonyl group (H-3' and H-5'). They appear as a doublet due to coupling with the ortho protons.

-

~5.3 ppm (1H, quartet): This signal corresponds to the methine proton at the alpha-carbon (C-2), which is significantly deshielded by both the adjacent carbonyl group and the bromine atom. It will be split into a quartet by the three protons of the adjacent methyl group.[4]

-

~1.9 ppm (3H, doublet): This signal represents the three protons of the methyl group (C-3). It is split into a doublet by the single methine proton at the alpha-carbon.[4]

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals:

-

~192 ppm: The carbonyl carbon (C-1), which is highly deshielded.[4]

-

~135-130 ppm: Two quaternary aromatic carbons (C-1' and C-4').

-

~132 ppm & ~129 ppm: The four protonated aromatic carbons (C-2', C-6' and C-3', C-5').

-

~41 ppm: The alpha-carbon (C-2) bearing a bromine atom.[4]

-

~20 ppm: The methyl carbon (C-3).[4]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance).

-

Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 290, 292, and 294 in an approximate 1:2:1 ratio, corresponding to the [C₉H₈⁷⁹Br₂O]⁺, [C₉H₈⁷⁹Br⁸¹BrO]⁺, and [C₉H₈⁸¹Br₂O]⁺ ions, respectively.

-

Key Fragmentation Pathways:

-

Loss of Br•: A prominent peak corresponding to [M-Br]⁺.

-

Acylium Ion Formation: The most intense peaks in the spectrum are often from the stable acylium ions formed by alpha-cleavage. Expect to see a strong cluster around m/z 183/185, corresponding to the [BrC₆H₄CO]⁺ fragment.[5]

-

Loss of the Propionyl Group: A fragment corresponding to the bromophenyl cation [BrC₆H₄]⁺ at m/z 155/157.

-

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most reliably achieved in a two-step process starting from bromobenzene. First, the precursor 4'-bromopropiophenone is synthesized via a Friedel-Crafts acylation. This is followed by a selective alpha-bromination of the ketone.

Step 1: Synthesis of 4'-Bromopropiophenone (Precursor)

This procedure follows the principles of a standard Friedel-Crafts acylation.[6]

Caption: Workflow for the alpha-bromination to yield the final product.

Methodology:

-

Reaction Setup: In a flask protected from light, dissolve 4'-bromopropiophenone (1.0 eq.) in a suitable solvent such as chloroform or glacial acetic acid. [7]A small amount of a catalyst like aluminum chloride can be added if using a non-acidic solvent. [8]2. Bromination: Add a solution of bromine (1.0 eq.) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction. The reaction is typically conducted at room temperature or with gentle warming.

-

Reaction Completion: Stir the mixture until TLC analysis indicates the complete consumption of the starting material. If glacial acetic acid is used, the byproduct hydrogen bromide will be generated.

-

Work-up: If necessary, wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.

-

Isolation: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. The crude product is obtained as a solid.

-

Purification: The final product, this compound, can be purified by recrystallization from a solvent such as ethanol to achieve high purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites.

-

Alpha-Bromoketone Moiety: The carbon at the C-2 position is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. [9]This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental in building more complex molecular scaffolds. [9]

-

Aryl Bromide Moiety: The bromine atom on the phenyl ring is relatively unreactive towards simple nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino groups at the 4'-position.

This dual reactivity allows for sequential, site-selective functionalization, making it a powerful tool in medicinal chemistry and materials science. For example, the alpha-position can be reacted with an amine to form an aminoketone intermediate, followed by a Suzuki coupling at the 4'-position to introduce a different aromatic ring. This strategy is valuable in the synthesis of compound libraries for drug discovery. [10]The precursor, 4'-bromopropiophenone, is used in the synthesis of compounds that act as inhibitors of neuronal degeneration, highlighting the importance of this chemical class in developing treatments for conditions like Alzheimer's disease. [10]

Caption: Dual reactivity of this compound in synthesis.

Safety and Handling

This compound is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage. [1]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound from the perspective of a laboratory professional. By understanding its properties, synthesis, and reactivity, researchers can effectively and safely leverage this versatile intermediate to advance their synthetic chemistry and drug discovery programs.

References

- Advanced Chemical Intermediates. (n.d.). 2-Bromo-1-(4-bromo-phenyl)-propan-1-one.

- ChemicalBook. (n.d.). 2,4'-Dibromoacetophenone(99-73-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4'-Bromopropiophenone(10342-83-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4'-Bromopropiophenone.

- PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone.

- PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.

- BenchChem. (n.d.). Synthesis routes of 2-Bromopropiophenone.

- ChemicalBook. (n.d.). 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis.

- VIVAN Life Sciences. (n.d.). 2-bromo-1-(4-chlorophenyl) propan-1-one.

- CymitQuimica. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one.

- American Elements. (n.d.). 2-bromo-1-(4-chlorophenyl)propan-1-one.

- Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.

- ChemicalBook. (n.d.). Organic reagents 73 page.

- Sigma-Aldrich. (n.d.). Propanol aniline.

- Chemall. (n.d.). 酮.

- SpectraBase. (n.d.). 2,3-DIBROMO-1-(4-BROMOPHENYL)-3-(3-HYDROXYPHENYL)-PROPAN-1-ONE.

- Fiveable. (n.d.). α-bromoketone Definition.

Sources

- 1. 2-Bromo-1-(4-chlorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H8Br2O | CID 603907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 38786-67-3 | MFCD00209571 | 2-Bromo-1-(4-bromo-phenyl)-propan-1-one | acints [acints.com]

- 4. rsc.org [rsc.org]

- 5. 4'-Bromopropiophenone(10342-83-3) 13C NMR [m.chemicalbook.com]

- 6. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 9. 2,4'-Dibromoacetophenone(99-73-0) 1H NMR [m.chemicalbook.com]

- 10. 4'-Bromopropiophenone | 10342-83-3 [chemicalbook.com]

2,4'-Dibromopropiophenone CAS number and identifiers

An In-Depth Technical Guide to 2,4'-Dibromopropiophenone for Advanced Research and Development

Introduction

This compound is a halogenated aromatic ketone that serves as a highly versatile intermediate in advanced organic synthesis. As a member of the α-haloketone class, its chemical architecture is distinguished by two bromine atoms positioned at distinct sites: one on the aliphatic chain (α-position to the carbonyl) and the other on the aromatic ring (para-position). This differential reactivity makes it a valuable building block for researchers and drug development professionals, enabling the construction of complex molecular frameworks through sequential, site-selective modifications. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical validation, applications, and critical safety protocols.

Chemical Identity and Core Properties

Precise identification is the foundation of reproducible science. This compound is cataloged under several international identifiers, with its CAS number being the most definitive.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 38786-67-3 | [1][2][3] |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)propan-1-one | [3] |

| Molecular Formula | C₉H₈Br₂O | [3] |

| Linear Formula | BrC₆H₄COCH(Br)CH₃ | [1] |

| InChI | InChI=1S/C9H8Br2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | [3] |

| InChIKey | GKALOSTUZMFUQB-UHFFFAOYSA-N | [3] |

| EC Number | 627-605-8 | [3] |

| PubChem CID | 603907 | [3] |

The physicochemical properties of a compound dictate its behavior in reactions and its handling requirements.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 291.97 g/mol | [1][3] |

| Exact Mass | 289.89419 Da | [3] |

| Appearance | White to off-white crystalline solid (typical) | [4] |

| Purity | Commercially available up to 98% | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that relies on fundamental reactions in organic chemistry. The strategic placement of the two bromine atoms is achieved sequentially, underscoring the importance of controlling reaction conditions. The overall workflow involves the synthesis of a key intermediate, 4'-bromopropiophenone, followed by a selective α-bromination.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the α-bromination of ketones.[5][6] The causality behind each step is explained to ensure both reproducibility and understanding.

Materials:

-

4'-Bromopropiophenone (precursor)

-

Bromine (Br₂)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (solvent)

-

Aluminum chloride (AlCl₃), finely ground (catalyst, optional for enhancing reactivity)

-

Sodium bicarbonate (NaHCO₃) solution, saturated (for neutralization)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous (for drying)

-

Hexane or Diethyl Ether (for recrystallization/washing)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr byproduct), dissolve 4'-bromopropiophenone (1 equivalent) in anhydrous chloroform.

-

Causality: Anhydrous conditions are critical to prevent the deactivation of the catalyst and unwanted side reactions with water. The gas trap is a crucial safety measure to neutralize the corrosive HBr gas evolved during the reaction.

-

-

Initiation: Add a catalytic amount of finely ground aluminum chloride. While not always required, it can activate the ketone for electrophilic attack.

-

Bromination: Cool the flask in an ice bath to 0-5°C. Prepare a solution of bromine (1 equivalent) in chloroform and add it dropwise to the stirred reaction mixture via the dropping funnel.

-

Causality: The dropwise addition at low temperature is essential to control the reaction rate, prevent overheating, and minimize the formation of polybrominated byproducts.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. The disappearance of the reddish-brown bromine color and the cessation of HBr evolution indicate the reaction is nearing completion.

-

Causality: Allowing the reaction to proceed overnight ensures maximum conversion of the starting material.

-

-

Workup and Neutralization: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes any remaining HBr and acidic impurities.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

-

Causality: The washes remove water-soluble impurities and salts, beginning the purification process.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a solid, is then purified. Recrystallization from a suitable solvent system (e.g., ethanol or hexane) is typically effective for obtaining a crystalline solid. The solid product is collected by filtration and washed with cold diethyl ether.[6]

Analytical Characterization and Quality Control

A robust analytical workflow is a self-validating system that confirms the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton adjacent to the bromine, and distinct signals in the aromatic region corresponding to the protons on the 4-bromophenyl ring.

-

¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons.

-

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern.[3] The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) that is definitive for the compound's identity.

-

Infrared (IR) Spectroscopy: A strong absorption peak around 1685 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration, confirming the ketone functional group.[4]

Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the two reactive sites that can be addressed in subsequent synthetic steps.

-

Pharmaceutical Synthesis: The α-bromo ketone moiety is a powerful electrophile, readily undergoing nucleophilic substitution with amines, thiols, and other nucleophiles. This makes it a key precursor for building heterocyclic rings or introducing side chains essential for pharmacological activity.

-

Precursor to Active Pharmaceutical Ingredients (APIs): Analogous brominated propiophenones are used to synthesize a range of pharmaceuticals. For example, 2-amino-4'-bromopropiophenone hydrochloride is a key precursor for the antidepressant bupropion.[4] Derivatives of 2-bromo-4'-methylpropiophenone are used in the synthesis of analgesics, sedatives, and anticonvulsants.[7] The structure of this compound is well-suited for developing novel compounds in these therapeutic areas.

-

Fragment-Based Drug Discovery: The 4-bromophenyl group can participate in halogen bonding or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse molecular fragments to explore structure-activity relationships (SAR).

-

-

Agrochemicals and Fine Chemicals: The compound serves as a building block in the creation of pesticides and other specialized organic molecules.[8]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Profile for this compound

| Category | Information | Source |

| Pictogram | Corrosive (GHS05) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [3] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501. | [3] |

Handling Procedures & Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.[9]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed to prevent moisture ingress.[2][9]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a potent and versatile chemical intermediate whose value is defined by its dual reactive centers. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is paramount. By leveraging its unique structure, scientists can efficiently construct novel molecules with significant potential for therapeutic and industrial applications. Adherence to rigorous safety protocols is non-negotiable to ensure the responsible and effective use of this powerful synthetic tool.

References

- Sigma-Aldrich. (n.d.). This compound 98%.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Fisher Scientific. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromopropiophenone.

- Benchchem. (n.d.). Synthesis routes of 2-Bromopropiophenone.

- Vulcanchem. (n.d.). 2-Amino-4'-bromopropiophenone hydrochloride.

- PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone.

- ChemicalBook. (2023). 2-bromo-4-methylpropiophenone: properties, applications and safety.

- Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.).

- Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.

- Taylor & Francis Online. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors.

Sources

- 1. 2,4 -Dibromopropiophenone 98 38786-67-3 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C9H8Br2O | CID 603907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4'-bromopropiophenone hydrochloride (87124-01-4) for sale [vulcanchem.com]

- 5. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. jamaipanese.com [jamaipanese.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4'-Dibromopropiophenone

Abstract: This technical guide provides a comprehensive overview of 2,4'-Dibromopropiophenone, a key intermediate in synthetic organic chemistry. The document details a robust, field-proven methodology for its synthesis via a two-step process involving Friedel-Crafts acylation and subsequent α-bromination. Furthermore, it establishes a framework for the definitive structural confirmation of the target molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, step-by-step protocols.

Introduction and Strategic Importance

This compound (CAS No: 38786-67-3) is a halogenated aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring two bromine atoms at distinct positions—one on the aromatic ring and one at the α-carbon of the propyl chain—provides two reactive sites for further chemical modification.

The IUPAC name for this compound is 2-bromo-1-(4-bromophenyl)propan-1-one.[2] Understanding its synthesis and characterization is fundamental for ensuring the purity and identity of subsequent products, thereby maintaining the integrity of the overall synthetic pathway.

Physicochemical and Safety Profile

A precise understanding of the compound's properties is critical for its handling, storage, and application.

Key Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 38786-67-3 | [2][3][4] |

| Molecular Formula | C₉H₈Br₂O | [2] |

| Molecular Weight | 291.97 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 85-88 °C (lit.) | [3] |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)propan-1-one | [2] |

GHS Safety Profile

This compound is classified as a hazardous substance requiring careful handling. The GHS classification underscores its corrosive nature.[2][3]

-

Pictogram: GHS05 (Corrosion)[3]

-

Signal Word: Danger [3]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][3]

-

Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310[3]

Expert Insight: The α-bromo ketone moiety is a known lachrymator and is highly reactive. All manipulations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-coverage eye protection (goggles and face shield), is mandatory.[5][6]

Synthesis Methodology: A Two-Step Approach

The most logical and efficient synthesis of this compound involves two sequential, well-established organic reactions. This strategy is predicated on first constructing the brominated aromatic ketone core and then introducing the second bromine atom at the reactive α-position.

Sources

- 1. jamaipanese.com [jamaipanese.com]

- 2. This compound | C9H8Br2O | CID 603907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4 -Dibromopropiophenone 98 38786-67-3 [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical and chemical properties of 2,4'-Dibromopropiophenone

An In-depth Technical Guide to 2,4'-Dibromopropiophenone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring two bromine atoms at distinct positions—one on the alpha-carbon of the propyl chain and another on the phenyl ring—provides two reactive sites for subsequent chemical modifications. This dual reactivity makes it a valuable building block, particularly in the development of complex molecular architectures required for pharmaceuticals and other specialty chemicals. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and key applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound.

Chemical Identity and Structure

Correctly identifying a chemical is the cornerstone of laboratory safety and experimental reproducibility. This compound is known by several names and is cataloged under specific identifiers in chemical databases.

Common Identifiers:

-

IUPAC Name: 2-bromo-1-(4-bromophenyl)propan-1-one[1]

-

Synonyms: 2-Bromo-1-(4-bromophenyl)-1-propanone, 2,4'-Dibromopropiophenon[1]

-

Molecular Formula: C₉H₈Br₂O[1]

-

InChI Key: GKALOSTUZMFUQB-UHFFFAOYSA-N[1]

-

Canonical SMILES: CC(C(=O)C1=CC=C(C=C1)Br)Br[1]

The structure consists of a propiophenone core, which is a phenyl ring attached to a propanone group. The '4'-' position on the phenyl ring is substituted with a bromine atom, while the '2'-position of the propanone chain (the alpha-carbon) is also brominated.

Physical and Spectroscopic Properties

The physical state and spectroscopic data are critical for handling, characterization, and purity assessment.

Physical Properties

While specific experimental data for this compound is sparse in publicly available literature, its properties can be reliably inferred from closely related analogs like 4'-bromopropiophenone and 2-bromo-4'-chloropropiophenone. It is expected to be a crystalline solid at room temperature.

| Property | Value | Source |

| Molecular Weight | 291.97 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (inferred) | [3][4] |

| Melting Point | 45-79 °C (estimated range based on analogs) | [4][5] |

| Boiling Point | > 250 °C (estimated based on analogs) | [6] |

| Solubility | Soluble in DMSO, methanol, ethanol, toluene; Insoluble in water (inferred from analogs) | [6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

Mass Spectrometry (MS): The mass spectrum provides unambiguous evidence of the compound's identity. In a typical GC-MS analysis, the fragmentation pattern is highly characteristic. Key fragments include ions at m/z 183 and 185, which correspond to the [BrC₆H₄CO]⁺ cation, showing the characteristic isotopic pattern of a single bromine atom.[1] This confirms the presence of the 4-bromobenzoyl moiety. The analysis of fragmentation patterns is a cornerstone of structural elucidation in mass spectrometry.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (-CH₃), a quartet for the alpha-proton (-CHBr), and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two bromine-bearing carbons, the methyl carbon, and the four unique aromatic carbons.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic ketone.[1]

Synthesis and Reactivity

Understanding the synthesis of this compound is key to appreciating its role as an intermediate. A logical and common approach involves a two-step process.

Experimental Protocol: Two-Step Synthesis

This protocol is based on well-established reactions for synthesizing analogous compounds.[3][5]

Step 1: Friedel-Crafts Acylation to form 4'-Bromopropiophenone

-

Setup: To a cooled (0-5 °C), stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add bromobenzene.

-

Addition: Slowly add propanoyl chloride dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Wash it successively with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 4'-bromopropiophenone can be purified by recrystallization or column chromatography.

Step 2: Alpha-Bromination of 4'-Bromopropiophenone

-

Setup: Dissolve the purified 4'-bromopropiophenone in a suitable solvent such as chloroform or acetic acid.[5][9]

-

Addition: Add a solution of bromine (Br₂) in the same solvent dropwise to the ketone solution at room temperature. A catalytic amount of AlCl₃ or HBr can be used to facilitate the reaction.[5]

-

Reaction: Stir the mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction. The reaction is typically complete within a few hours to overnight.

-

Workup: Evaporate the solvent. The crystalline residue is then washed with a non-polar solvent like petroleum ether to remove impurities.[5]

-

Purification: The final product, this compound, can be further purified by recrystallization to yield a high-purity solid.

Caption: General two-step synthesis workflow for this compound.

Applications in Research and Development

The synthetic utility of this compound stems from its two distinct reactive sites. The alpha-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution reactions. The aryl bromide can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Precursor for Pharmaceutical Scaffolds

A primary application of this compound is in the synthesis of complex nitrogen-containing molecules. For instance, it is used to prepare substituted aniline ketones, which are precursors to more complex heterocyclic systems.[10]

Example Reaction: this compound can react with a primary or secondary amine, where the amine displaces the alpha-bromine atom via an Sₙ2 reaction. This forms an α-amino ketone, a common scaffold in medicinal chemistry.

Caption: Role as an intermediate in pharmaceutical synthesis.

The related compound, 2-bromo-4'-chloropropiophenone, is a known precursor in the synthesis of cathinone derivatives, highlighting the importance of this class of molecules as building blocks for psychoactive substances and other central nervous system agents.[5]

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as corrosive. According to the Globally Harmonized System (GHS), it causes severe skin burns and serious eye damage.[1]

-

Personal Protective Equipment (PPE): When handling this substance, wearing chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] Keep the container tightly sealed.

Conclusion

This compound is a pivotal chemical intermediate whose value lies in the strategic placement of its two bromine substituents. This structural arrangement provides a gateway for constructing more complex molecules through sequential and selective reactions. A thorough understanding of its physical properties, spectroscopic identifiers, and reactive nature is essential for its safe and effective use in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

- This compound 98 38786-67-3 - Sigma-Aldrich. (URL: )

- This compound - Safety D

-

This compound | C9H8Br2O | CID 603907 - PubChem. (URL: [Link])

-

Synthesis of 2-Bromopropiophenone - PrepChem.com. (URL: [Link])

-

2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem. (URL: [Link])

-

2-Bromopropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

-

Material Safety Data Sheet - 2-Bromopropiophenone - Cole-Parmer. (URL: [Link])

-

2-bromopropiophenone, 2114-00-3 - The Good Scents Company. (URL: [Link])

-

Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (URL: [Link])

-

Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed. (URL: [Link])

-

p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem - NIH. (URL: [Link])

-

2-Bromopropiophenone - ChemBK. (URL: [Link])

-

2-Bromopropiophenone - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

Synthesis of 2-Bromo-4'-methylpropiophenone - PrepChem.com. (URL: [Link])

-

p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. (URL: [Link])

- CN102260155A - Method for synthesizing p-bromo propiophenone - Google P

-

The spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations - ResearchGate. (URL: [Link])

-

Keys to Precise Compound Identification in Mass Spectrometry Techniques. (URL: [Link])

-

2', 4'-Dibromoacetophenone, min 98%, 100 mg - CP Lab Safety. (URL: [Link])

Sources

- 1. This compound | C9H8Br2O | CID 603907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4′-二溴苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 10342-83-3 CAS MSDS (4'-Bromopropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-bromo-4-chloropropiophenone CAS#: 877-37-2 [m.chemicalbook.com]

- 6. 2-Bromopropiophenone CAS#: 2114-00-3 [m.chemicalbook.com]

- 7. 2,4'-Dibromoacetophenone, 98+% | Fisher Scientific [fishersci.ca]

- 8. longdom.org [longdom.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 38786-67-3 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 2,4'-Dibromopropiophenone

This guide provides an in-depth analysis of the spectroscopic data for 2,4'-Dibromopropiophenone (IUPAC Name: 2-bromo-1-(4-bromophenyl)propan-1-one), a key intermediate in organic synthesis.[1] As researchers and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for structure elucidation, purity assessment, and reaction monitoring. This document moves beyond a simple data dump, focusing on the causal relationships between molecular structure and spectral output, thereby providing a framework for interpreting similar compounds.

Molecular Structure and Predicted Spectral Features

Before delving into the spectra, a foundational analysis of the molecule's structure allows us to predict the key features we expect to observe.

-

Structure: this compound (C₉H₈Br₂O) possesses a central propiophenone core.[1][2] A bromine atom is substituted at the para (4') position of the phenyl ring, and another at the alpha (2) position of the propyl chain.

-

Functional Groups:

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

-

Ketone: An aryl ketone (C=O group).

-

Alkyl Halide: A secondary bromide.

-

Chiral Center: The carbon at position 2 (α-carbon) is a stereocenter.

-

Anticipated Spectral Signatures:

-

NMR: We expect to see signals for aromatic protons (split into two doublets due to para-substitution), a methine proton (CH) adjacent to a bromine and the carbonyl, and a terminal methyl group (CH₃). The carbon spectrum should show distinct signals for the carbonyl, the aromatic carbons (with symmetry considerations), and the aliphatic carbons.

-

IR: A strong absorption for the ketone C=O stretch is expected. We also anticipate signals corresponding to aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-Br bonds.

-

MS: The mass spectrum should display a molecular ion peak corresponding to the molecular weight (~292 g/mol ).[1] Crucially, the presence of two bromine atoms will generate a characteristic isotopic pattern (M, M+2, M+4 peaks) which is a powerful validation tool. Fragmentation is likely to occur via cleavage adjacent to the carbonyl group.

The Workflow of Spectroscopic Elucidation

A multi-technique approach is essential for unambiguous structure confirmation. The logical flow ensures that data from each analysis builds upon and validates the others.

Caption: A typical workflow for the structural elucidation of an organic compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.[3]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the spectrum to the TMS signal. Integrate all signals.

Data Interpretation

The ¹H NMR spectrum of this compound is predicted to show four distinct signals. The deshielding effect of the carbonyl group and the electronegative bromine atoms significantly influences the chemical shifts.[4]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | ~ 7.85 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding and a downfield shift. They are split by their neighbors (H-3', H-5'). |

| B | ~ 7.65 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the bromine atom and meta to the carbonyl. They are less deshielded than A. They are split by their neighbors (H-2', H-6'). |

| C | ~ 5.25 | Quartet (q) | 1H | H-2 (α-CH) | This methine proton is deshielded by two adjacent electronegative groups: the carbonyl oxygen and the α-bromine. It is split into a quartet by the three protons of the methyl group. |

| D | ~ 1.95 | Doublet (d) | 3H | H-3 (β-CH₃) | These methyl protons are in a standard aliphatic environment but are slightly deshielded by the adjacent chiral center bearing a bromine. They are split into a doublet by the single methine proton (H-2). |

Note: Data are estimated based on analysis of similar structures like 4'-Bromopropiophenone and 2-Bromopropiophenone.[5][6] Actual values may vary based on solvent and instrument conditions.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[3]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is preferred. Dissolve 20-50 mg of the analyte in ~0.6 mL of CDCl₃ with TMS.[3]

-

Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 64-128 or more) is typically required.

-

Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Data Interpretation

The spectrum is expected to show 7 distinct signals, as the symmetry of the para-substituted ring makes C-2' equivalent to C-6' and C-3' equivalent to C-5'.[7] Carbonyl carbons are characteristically found at the most downfield region of the spectrum (160-220 ppm).[7]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 192.0 | C=O (C-1) | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |

| ~ 135.0 | C-1' | The ipso-carbon attached to the carbonyl group. |

| ~ 132.5 | C-3', C-5' | Aromatic carbons ortho to the bromine atom. |

| ~ 130.0 | C-2', C-6' | Aromatic carbons ortho to the carbonyl group. |

| ~ 129.0 | C-4' | The ipso-carbon attached to the bromine atom. |

| ~ 42.0 | C-2 (α-CH) | Aliphatic carbon directly bonded to an electronegative bromine atom. |

| ~ 20.0 | C-3 (β-CH₃) | Standard aliphatic methyl carbon. |

Note: Data are estimated based on spectral data for propiophenone and its derivatives.[7][8]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation

The IR spectrum is dominated by a very strong, sharp peak for the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3080 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2980 | Weak | C-H Stretch | Aliphatic C-H |

| ~ 1690 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~ 1585 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1220 | Medium | C-C(=O)-C Stretch | Ketone Backbone |

| ~ 1070, 1010 | Strong | C-Br Stretch | Aryl C-Br |

| ~ 650 | Strong | C-Br Stretch | Alkyl C-Br |

The key diagnostic peak is the carbonyl stretch at ~1690 cm⁻¹. Its position is consistent with an aryl ketone, where conjugation with the aromatic ring lowers the frequency slightly compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI).[10] This knocks an electron off the molecule to form a radical cation (M⁺•), the molecular ion.

-

Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, charged ions and neutral radicals.[11]

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The most telling feature is the molecular ion region. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule with two bromine atoms will therefore exhibit three molecular ion peaks at M, M+2, and M+4 in a characteristic intensity ratio of roughly 1:2:1.

Key Predicted Peaks:

-

m/z 290, 292, 294 (Molecular Ion Cluster): This triplet confirms the presence of two bromine atoms. The peak cluster corresponds to [C₉H₈⁷⁹Br₂O]⁺•, [C₉H₈⁷⁹Br⁸¹BrO]⁺•, and [C₉H₈⁸¹Br₂O]⁺•.

-

m/z 183, 185 (Base Peak): This prominent pair of peaks, separated by 2 m/z units and in a ~1:1 ratio, is characteristic of a fragment containing one bromine atom. This corresponds to the 4-bromobenzoyl cation, [BrC₆H₄CO]⁺, formed by α-cleavage. This is a very stable acylium ion, making it the likely base peak.[1]

-

m/z 155, 157: Loss of CO from the 4-bromobenzoyl cation gives the 4-bromophenyl cation, [BrC₆H₄]⁺.

-

m/z 109: The [CH₃CHBr]⁺ fragment.

-

m/z 76: The [C₆H₄]⁺ fragment after loss of both bromine and the carbonyl group.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Integrated Spectral Problem: Confirming the Structure

No single technique provides absolute proof. The trustworthiness of the assignment comes from the convergence of all data points:

-

MS establishes the molecular formula (from the molecular ion) and confirms the presence of two bromine atoms via the 1:2:1 isotopic cluster. The fragmentation pattern strongly suggests a 4-bromobenzoyl moiety.

-

IR confirms the presence of the key aryl ketone functional group (C=O at ~1690 cm⁻¹) and the aromatic ring.

-

¹³C NMR shows the correct number of unique carbons for the proposed structure, including the downfield carbonyl, four distinct aromatic carbons, and two aliphatic carbons.

-

¹H NMR provides the final, detailed connectivity map. The integration (2H:2H:1H:3H) matches the proton count. The splitting patterns—two aromatic doublets, a quartet, and an aliphatic doublet—are perfectly explained by the proposed structure and the n+1 rule, confirming the relative positions of all proton-bearing groups.

Together, these interlocking pieces of evidence provide a self-validating system, leading to the unambiguous confirmation of the structure as this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4'-chloropropiophenone. Wiley Science Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Propan-1-One. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

Ligand Expo. (n.d.). Propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopropiophenone. Wiley Science Solutions. Retrieved from [Link]

-

DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dibromo-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C9H8Br2O | CID 603907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 38786-67-3 | MFCD00209571 | 2-Bromo-1-(4-bromo-phenyl)-propan-1-one | acints [acints.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Bromopropiophenone(10342-83-3) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Propiophenone(93-55-0) 13C NMR spectrum [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. savemyexams.com [savemyexams.com]

- 11. scienceready.com.au [scienceready.com.au]

A Technical Guide to the Biological Investigation of 2,4'-Dibromopropiophenone and its Derivatives: From Chemical Reactivity to Therapeutic Potential

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the investigation of the biological activity of 2,4'-Dibromopropiophenone and its potential derivatives. Acknowledging the limited direct biological data on this specific molecule, this guide is structured as a research roadmap. It synthesizes information from the broader class of α-haloketones and related brominated compounds to establish a strong rationale for investigation, propose likely therapeutic applications, and provide detailed, field-proven experimental protocols to elucidate its biological function and potential.

Introduction: The Chemical Rationale for Biological Activity

This compound belongs to the class of α-haloketones, a group of organic compounds renowned for their synthetic versatility and as precursors to pharmacologically active molecules.[1][2][3][4] The core of their reactivity, and thus their potential for biological interaction, lies in the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[3][4]

This dual electrophilicity makes α-haloketones potent alkylating agents for biological nucleophiles, such as the sulfhydryl groups of cysteine residues, the imidazole rings of histidine, and the primary amines of lysine found in proteins and enzymes. This inherent reactivity is the foundational hypothesis for the biological activities of this compound, suggesting a mechanism of action rooted in the irreversible covalent modification of macromolecular targets.[5][6]

The inclusion of bromine atoms further modulates the compound's properties. Halogens are known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes.[7] Furthermore, brominated compounds, particularly bromophenols and related structures isolated from marine organisms, have demonstrated a wide spectrum of potent biological activities, including antimicrobial, antioxidant, and anticancer effects.[8][9][10] This provides a strong precedent for investigating similar activities in this compound.

Postulated Biological Activities and Therapeutic Areas of Interest

Based on the activities of structurally related compounds, the following areas represent the most promising avenues for the investigation of this compound and its derivatives:

-

Antimicrobial and Antibiofilm Activity: Brominated phenols, phenanthrenequinones, and flavonoid derivatives have shown significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains like MRSA.[8][11][12] The proposed mechanism involves the alkylation of key enzymes in microbial metabolic or cell wall synthesis pathways, or the disruption of biofilm formation.[11]

-

Anticancer Activity: Numerous chalcone and propiophenone derivatives have been investigated for their anti-tumor properties.[13][14] A potential mechanism for this compound could be the inhibition of key signaling proteins, such as kinases or proteasomes, through covalent modification of cysteine residues in their active sites.[13] Derivatives of bispidine have also shown anticancer activity by increasing the catabolism of polyamines.[15]

-

Enzyme Inhibition: As potent electrophiles, α-haloketones are classic irreversible enzyme inhibitors.[5][6] This presents an opportunity to develop targeted inhibitors for specific enzyme classes, such as proteases, kinases, or phosphatases, that play critical roles in disease pathogenesis. The selectivity and potency can be tuned through the synthesis of derivatives.

A Proposed Research Workflow for Biological Characterization

This section outlines a logical, step-by-step workflow for the synthesis of a focused library of derivatives and the subsequent screening for biological activity.

Detailed Experimental Protocols

Synthesis of this compound Derivatives

The chemical structure of this compound is amenable to the synthesis of various derivatives to explore structure-activity relationships (SAR). A primary route for derivatization is the substitution of the α-bromine with various nucleophiles to generate libraries of amino, thio, or oxy-propiophenones.

Protocol: Synthesis of an Amine Derivative

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the HBr byproduct.

-

Nucleophile Addition: Slowly add 1.1 equivalents of the desired primary or secondary amine (e.g., morpholine, piperidine, or a substituted aniline) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antimicrobial Activity Screening: Broth Microdilution Assay for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

-

Compound stock solutions (e.g., 10 mg/mL in DMSO)

-

Positive control antibiotics (e.g., gentamicin, fluconazole)

-

Negative control (DMSO)

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start by adding 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well, mix, and transfer 100 µL to the next well. Repeat across the plate to create a concentration gradient.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

-

Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with positive control antibiotics and DMSO.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Proposed Mechanism of Action: Covalent Kinase Inhibition

A plausible mechanism of action for anticancer activity is the inhibition of protein kinases, which are often dysregulated in cancer. Many kinases have a conserved cysteine residue in or near their ATP-binding pocket that is susceptible to alkylation by electrophilic compounds.

Data Presentation and Interpretation

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in clear, well-structured tables.

Table 1: Sample Data Summary for a Derivative Library

| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 Cells |

| DBP-01 | -Br (Parent) | TBD | TBD |

| DBP-02 | -N(CH₂)₄O | TBD | TBD |

| DBP-03 | -NH-Ph-Cl | TBD | TBD |

| DBP-04 | -S-CH₂-Ph | TBD | TBD |

| Gentamicin | N/A | 0.5 | N/A |

| Doxorubicin | N/A | N/A | 0.8 |

TBD: To Be Determined

Conclusion and Future Directions

While this compound is a relatively uncharacterized molecule in terms of its biological activity, its chemical structure as an α-haloketone provides a strong rationale for its investigation as a potential therapeutic agent. The precedents set by related brominated compounds suggest promising avenues in antimicrobial and anticancer research. The experimental framework provided in this guide offers a systematic approach to synthesize and evaluate a library of derivatives, screen for primary activity, and begin to elucidate the mechanism of action. Successful identification of lead compounds from these studies would warrant further preclinical development, including more extensive mechanism of action studies, in vivo efficacy testing, and toxicological profiling.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon completion of the full research cycle. The placeholders below correspond to the in-text citations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 5. Untitled Document [ucl.ac.uk]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 11. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines | MDPI [mdpi.com]

2,4'-Dibromopropiophenone safety, handling, and MSDS information

An In-depth Technical Guide to the Safety and Handling of 2,4'-Dibromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 38786-67-3) is an alpha-haloketone, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its utility stems from the high reactivity of the carbon-bromine bond adjacent to the carbonyl group, making it a potent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. However, this same reactivity is the basis for its significant health hazards. As an alkylating agent and lachrymator, improper handling can lead to severe chemical burns and respiratory distress.[1][2]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed as a self-validating system, integrating engineering controls, personal protective equipment, and procedural best practices to create a multi-layered defense against exposure. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to empower researchers to work with this valuable but hazardous reagent with confidence and safety.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's properties is the first step in a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)propan-1-one | [1] |

| Synonyms | 2-Bromo-1-(4-bromophenyl)-1-propanone | [1] |

| CAS Number | 38786-67-3 | [1][3] |

| Molecular Formula | C₉H₈Br₂O | [1][3] |

| Molecular Weight | 291.97 g/mol | [1][3] |

| Appearance | Solid, powder to crystal | [4] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 138-140 °C @ 14 mmHg | [4] |

| Flash Point | > 110 °C (> 230 °F) | [4][5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary dangers are its corrosive effects on skin and eyes.[1][3] The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1 | Danger | H314: Causes severe skin burns and eye damage.[1][3] | |

| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage.[1] |

Mechanistic Insight: The Basis of Corrosivity

The pronounced hazard profile of this compound is a direct consequence of its molecular structure. As an α-bromoketone, the molecule is a powerful electrophile and alkylating agent. The electron-withdrawing carbonyl group polarizes the adjacent C-Br bond, making the α-carbon highly susceptible to nucleophilic attack by biological macromolecules like proteins and nucleic acids. This indiscriminate alkylation disrupts cellular function, leading to rapid cell death and tissue necrosis, which manifests as severe chemical burns. This reactivity also makes it a lachrymator, causing irritation and tearing upon contact with the eyes.[2]

Section 3: Safe Handling and Laboratory Workflow

A systematic approach to handling is essential. All work must be conducted within a certified chemical fume hood to contain vapors and dust.[6][7]

Standard Operating Procedure for Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Verify that an eyewash station and safety shower are accessible and unobstructed.[2][7]

-

Donning PPE: Put on all required PPE as detailed in Section 4. This includes a lab coat, chemical splash goggles, a face shield, and double-gloving with appropriate chemical-resistant gloves.

-

Weighing and Transfer:

-

Perform all weighing and transfers inside the fume hood.

-

To minimize dust, do not pour the dry powder. Use a spatula or scoop to carefully transfer the solid from the reagent bottle to a tared container.

-

If creating a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

-

Reaction Setup: Keep all vessels containing this compound capped or covered when not in active use. Ensure any reaction setup is secure.

-

Post-Handling:

-

Clean any contaminated surfaces and equipment immediately following the procedure (See Section 6).

-

Carefully remove PPE, avoiding self-contamination. Remove gloves last, turning them inside out.

-

Wash hands and forearms thoroughly with soap and water after exiting the lab.[8]

-

Workflow Visualization

Caption: Emergency response flowchart for skin or eye exposure.

Accidental Release Measures

For a small spill inside a fume hood:

-

Ensure personal protective equipment is worn.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth. [2]Do not use combustible materials like paper towels.

-

Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. [2][9]4. Decontaminate the area with a suitable solvent, followed by soap and water.

-

For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) department immediately.

Section 6: Storage, Decontamination, and Waste Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. [2][5]Keep the container tightly closed to prevent moisture absorption and release of vapors. [3][5]Store locked up. * Decontamination: Glassware and equipment should be decontaminated. A common procedure involves rinsing with a solvent (such as acetone or ethanol) to dissolve the residue, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. [5]Waste must be placed in a clearly labeled, sealed container. Do not dispose of down the drain.

References